

Technical Guide: 4,4-Dimethoxytetrahydro-2H-pyran-3-ol (CAS: 104681-92-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethoxytetrahydro-2H-pyran-3-ol

Cat. No.: B169958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid tetrahydropyran scaffold, combined with a versatile hydroxyl group and a protected ketone functionality (as a dimethyl ketal), makes it a valuable chiral intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its asymmetric synthesis, and relevant safety information. The enantiomerically pure form, particularly (R)-**4,4-dimethoxytetrahydro-2H-pyran-3-ol**, serves as a key precursor in the development of novel therapeutics, such as chemokine receptor inhibitors.^[1]

Physicochemical and Safety Data

The properties of **4,4-Dimethoxytetrahydro-2H-pyran-3-ol** are summarized below. Data is compiled from various chemical databases and supplier information.

Properties

Property	Value	Source(s)
CAS Number	104681-92-7	[2]
Molecular Formula	C ₇ H ₁₄ O ₄	[2]
Molecular Weight	162.18 g/mol	[2]
IUPAC Name	4,4-dimethoxyxane-3-ol	[2]
SMILES	COCl(CCOCC1O)OC	[2]
InChIKey	BXGOXDLHSNHTCX- UHFFFAOYSA-N	[2]
Physical Form	Liquid	Vendor Data
Purity (Typical)	≥95%	Vendor Data
XLogP3 (Predicted)	-0.7	[2]

Safety and Hazard Information

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Statement	Code	Description
Skin Irritation	H315	Causes skin irritation. [2]
Eye Irritation	H319	Causes serious eye irritation. [2]
Respiratory Irritation	H335	May cause respiratory irritation. [2]

For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.

Spectral Data

Experimentally obtained spectral data for **4,4-Dimethoxytetrahydro-2H-pyran-3-ol** is not widely available in public databases. The following tables provide predicted data based on

standard spectroscopic principles and data from analogous structures.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
-OH	1.5 - 3.0	Broad Singlet
H-3	3.8 - 4.0	Multiplet
H-2, H-6 (CH ₂)	3.5 - 3.9	Multiplet
H-5 (CH ₂)	1.7 - 2.1	Multiplet
-OCH ₃	3.2 - 3.4	Two Singlets

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-4 (Ketal Carbon)	98 - 102
C-3 (CH-OH)	68 - 72
C-2, C-6 (CH ₂)	60 - 65
-OCH ₃	48 - 52
C-5 (CH ₂)	30 - 35

Predicted IR Spectral Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
O-H Stretch	3550 - 3200	Broad, indicates alcohol
C-H Stretch	3000 - 2850	Aliphatic C-H
C-O Stretch	1200 - 1000	Strong, indicates ether and alcohol

Predicted Mass Spectrometry Data

m/z Value	Predicted Fragment
161	[M-H] ⁻
163	[M+H] ⁺
185	[M+Na] ⁺
145	[M+H-H ₂ O] ⁺
131	[M-OCH ₃] ⁺

Experimental Protocols: Asymmetric Synthesis

The following protocol details the preparative asymmetric synthesis of (R)-**4,4-Dimethoxytetrahydro-2H-pyran-3-ol** from its corresponding ketone precursor. This method utilizes a dual-enzyme system for high yield and enantioselectivity (>99% ee).[\[1\]](#)

Objective

To produce enantiomerically pure (R)-**4,4-Dimethoxytetrahydro-2H-pyran-3-ol** via the asymmetric enzymatic reduction of 4,4-Dimethoxytetrahydro-2H-pyran-3-one. The process incorporates an *in situ* NADPH cofactor regeneration system using glucose dehydrogenase (GDH) to enhance economic viability.[\[1\]](#)

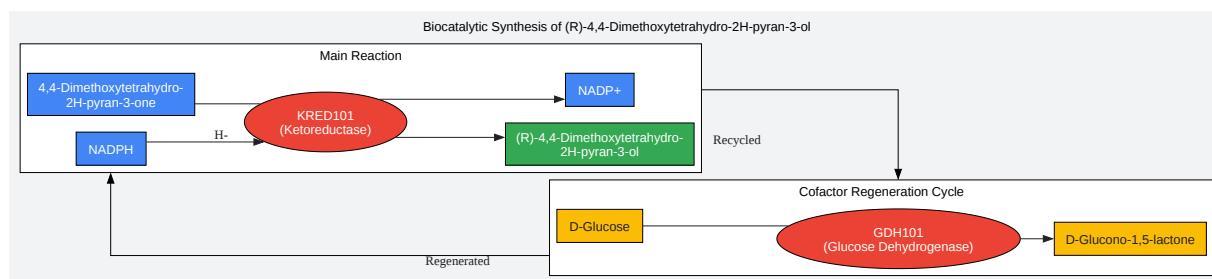
Materials

- 4,4-Dimethoxytetrahydro-2H-pyran-3-one (Substrate, 1)
- Ketoreductase (KRED101)
- Glucose Dehydrogenase (GDH101)
- Nicotinamide adenine dinucleotide phosphate (NADP)
- D-Glucose
- Potassium phosphate monobasic (KH₂PO₄)

- Deionized Water

General Procedure

- Buffer Preparation: Prepare a 0.5 M potassium phosphate buffer (KH_2PO_4) and adjust the pH to 6.5.
- Reaction Mixture Preparation:
 - In a suitable reaction vessel, dissolve the substrate, 4,4-Dimethoxytetrahydro-2H-pyran-3-one (1), to a concentration of 100 g/L (0.63 M) in the pH 6.5 buffer.
 - Add D-Glucose to a final concentration of 130 g/L (0.72 M).
- Enzyme and Cofactor Addition:
 - To the substrate solution, add stock solutions of the enzymes and cofactor to achieve the following final concentrations:
 - KRED101: 0.1 g/L
 - GDH101: 0.3 g/L
 - NADP: 0.12 g/L
- Reaction Conditions:
 - Maintain the reaction mixture at a constant temperature of 35 °C.
 - Provide gentle agitation to ensure homogeneity.
 - Monitor the reaction progress using an appropriate analytical method (e.g., HPLC) until substrate conversion is complete.
- Work-up and Isolation:
 - Upon reaction completion, perform a suitable extraction procedure (e.g., with ethyl acetate).

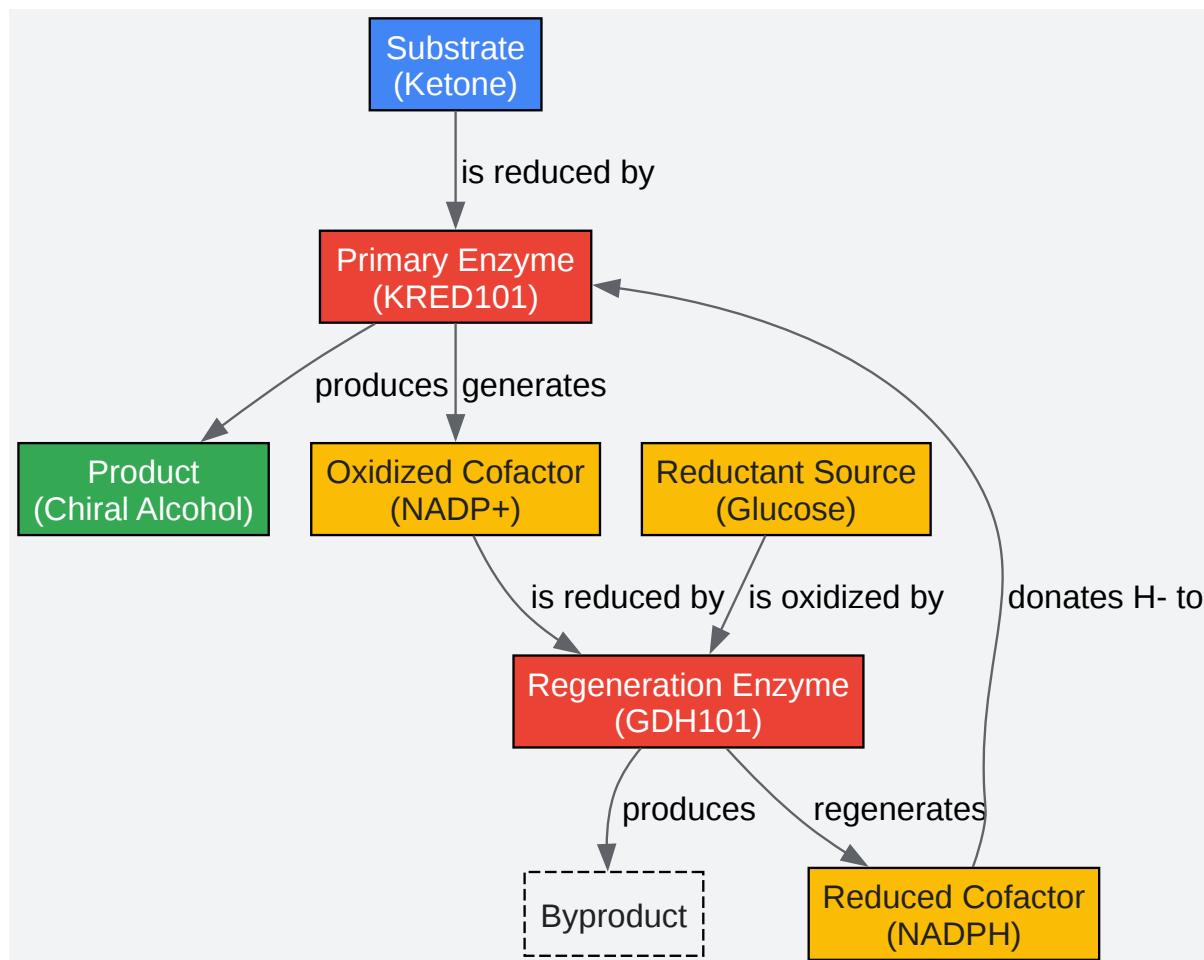

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the product, **(R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol** (2), via column chromatography or distillation as required.

This protocol is scalable and has been successfully employed at the pilot-plant scale, yielding 80 kg of the target compound with 96–98% yield.[1]

Visualizations

Biocatalytic Synthesis Workflow

The following diagram illustrates the key steps and components in the asymmetric synthesis of **(R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the dual-enzyme asymmetric synthesis.

Logical Relationship of Components

The diagram below outlines the logical dependencies and roles of each key component in the synthesis process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | C7H14O4 | CID 12190988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4,4-Dimethoxytetrahydro-2H-pyran-3-ol (CAS: 104681-92-7)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b169958#4-4-dimethoxytetrahydro-2h-pyran-3-ol-cas-number-104681-92-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com